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Compound of Interest

Compound Name: Folic acid dihydrate

Cat. No.: B1450900

This guide provides an objective spectroscopic comparison of folic acid dihydrate and its
related folate forms, including sodium folate salts. It is intended for researchers, scientists, and
professionals in drug development who utilize spectroscopic techniques for the characterization
and analysis of these essential compounds. The following sections present quantitative data
from UV-Visible, Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance
(NMR) spectroscopy, supported by detailed experimental protocols.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for quantifying folates, leveraging the strong
absorbance of their pterin and p-aminobenzoic acid moieties. The absorption profile of folic
acid is highly dependent on pH, which influences the protonation state of the molecule.

Experimental Protocol: UV-Vis Spectroscopy

A typical experimental setup for the UV-Vis analysis of folates involves dissolving the sample in
a suitable buffer solution to control the pH.[1] For instance, a standard stock solution of folic
acid (e.g., 1000 mg/L) can be prepared by dissolving the compound in a small amount of 0.2 M
NaOH and then diluting it with purified water.[2] Working standards are prepared by further
dilution in a specific buffer, such as a phosphate buffer at pH 9.0 or a sodium carbonate
solution.[1][3] Spectra are recorded using a double-beam spectrophotometer, with the
corresponding buffer solution used as a blank for baseline correction.[2][3] Absorbance scans
are typically performed over a wavelength range of 230-600 nm.[3]
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Data Presentation: UV-Vis Absorption Maxima

The following table summarizes the characteristic absorption maxima (Amax) for folic acid and

related folate vitamers.

Molar
Absorptivit
Solvent/Buf Amax1 Amax 2 Amax 3
Compound y (¢) at
fer (pH) (nm) (nm) (nm)
Amax 1 (L
mol~* cm™?)
Phosphate
Folic Acid Buffer (~pH 256 283 366 Not Specified
6)
Phosphate
Folic Acid Buffer (pH 282 346 27,600[4]
7.2)
] ] 0.1 M NaOH -
Folic Acid ) 256 283 365 Not Specified
(Alkaline)
5-
Phosphate
methyltetrahy
Buffer (pH 290 31,700[4]
drofolate
7.2)
(5mTHF)
5-
Phosphate
formyltetrahy »
Buffer (pH 285 Not Specified
drofolate
7.2)
(5fTHF)

Note: The absorption maxima for folic acid can vary slightly depending on the specific buffer
and pH used.[3][5][6]

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy, including both FTIR and Raman techniques, provides detailed

structural information by probing the characteristic vibrational modes of a molecule's functional
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groups. These methods are particularly useful for solid-state characterization and for identifying
changes related to salt formation or hydration state.

Experimental Protocol: FTIR and Raman Spectroscopy

For FTIR analysis of solid samples, the KBr disc method is commonly employed.[7] A small
amount of the sample (e.g., 0.7 mg) is intimately mixed with dry potassium bromide (e.g., 200
mg), and the mixture is pressed into a transparent pellet for analysis.[7] For Raman
spectroscopy, a small amount of the solid sample is placed on a microscope slide and analyzed
directly using a laser source, such as a Nd:YAG laser operating at 1064 nm.[8]

Data Presentation: Key Vibrational Peaks

The tables below summarize key vibrational frequencies for folic acid and its sodium folate
salts, which represent deprotonated forms of the molecule.

Table 2.1: Selected FTIR Peaks (cm™1)

Assignment Folic Acid Interpretation

Adsorbed water and hydroxyl
O-H Stretch ~3450-3400 (broad)
groups[9]

Methylene groups in the
C-H Stretch (CHz) 2946, 2869 _
glutamate moiety[9]

) Carbonyl groups in the
C=0 Stretch (Pterin &

) ) 1712, 1688, 1662 pteridine ring and carboxylic
Glutamic Acid) i
acid[10]
Carboxylic acid C=0 group[9
C=0 Stretch ~1694 Y group3]
[11]
-CONH:z Bending ~1597 Amide group vibration[11]
) Carboxylate group
Asymmetric COO~ Stretch ~1449
(deprotonated form)[9]
) Carboxylate group
Symmetric COO~ Stretch ~1352-1333

(deprotonated form)[9]
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Table 2.2: Selected Raman Peaks (cm~?)

Assignment Folic Acid Interpretation

C=0 Stretch (Pterin & Carbonyl stretching
, _ 1718, 1705, 1688, 1662 o

Glutamic Acid) vibrations[10]

o i ) Vibrational modes of the
Pterin Ring Vibrations 1607, 1563, 1530 o ]
pteridine ring system[10]

Note: Spectroscopic data for folic acid and its sodium salts show distinct differences,
particularly in the regions corresponding to the glutamic acid and pterin moieties, reflecting the
influence of the protonation level.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides an atomic-level description of molecular structure and dynamics.
Solid-state 3C NMR is effective for characterizing the crystalline and amorphous forms of
folates, while *H NMR is used to analyze their structure in solution.

Experimental Protocol: NMR Spectroscopy

For solid-state 13C NMR, experiments such as Cross-Polarization Magic Angle Spinning (CP-
MAS) are used to obtain high-resolution spectra of solid powders.[13][14] For solution-state *H
NMR, samples are typically dissolved in a suitable deuterated solvent, often with a buffer to
maintain a specific pH (e.g., 20 mM phosphate buffer, pH 7.3).[15] Standard *H NMR spectra
are acquired, and 2D experiments like TOCSY and NOESY can be used for complete signal
assignment.[15]

Data Presentation: NMR Chemical Shifts

The following tables present characteristic chemical shifts for folic acid.

Table 3.1: Selected *H NMR Chemical Shifts for Folic Acid in Solution
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Proton Assignment Chemical Shift (ppm) Moiety

H7 ~8.68 Pteridine Ring[16]

H12, H13 ~7.72 p-Aminobenzoic Acid[16]
H15, H16 ~6.88 p-Aminobenzoic Acid[16]
H19 (a-CH) Not Specified Glutamic Acid

H20, H21 (B, y-CH2) Not Specified Glutamic Acid

Note: The exact chemical shifts can be influenced by concentration and pH.[15]

Table 3.2: Selected Solid-State 13C NMR Peak Assignments for Folic Acid

Carbon Assignment

Interpretation

C2, C8a

Peaks are often close and require advanced

techniques for definitive assignment.[13]

C9, C19, C21, C22

Exhibit comparatively low Chemical Shift
Anisotropy (CSA) parameters.[13][14]

Heteroaromatic & Aromatic Carbons

Generally show larger CSA parameters.[13][14]

Note: A full assignment of the 3C NMR spectrum of solid folic acid has been achieved with the

support of DFT calculations.[12][13]

Visualized Workflows and Relationships

To clarify the processes and connections discussed, the following diagrams illustrate a general
experimental workflow and the chemical relationships between different folate forms.
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Caption: General workflow for spectroscopic analysis of folates.
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Caption: Chemical relationships between folic acid and related folates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.
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